molecular formula C5H7IN2 B169947 1-Ethyl-4-iodo-1H-pyrazole CAS No. 172282-34-7

1-Ethyl-4-iodo-1H-pyrazole

Cat. No.: B169947
CAS No.: 172282-34-7
M. Wt: 222.03 g/mol
InChI Key: XWZIDZDMNYAEOP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and an iodine atom at the fourth position

Mechanism of Action

Target of Action

The primary targets of 1-Ethyl-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes. Alcohol dehydrogenases are involved in the metabolism of alcohols and aldehydes, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic dipeptide .

Mode of Action

It is known to interact with its targets, possibly inhibiting their activity . This interaction can lead to changes in the metabolic processes these enzymes are involved in, potentially affecting the synthesis of certain metabolites .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . The downstream effects of these changes could include alterations in the levels of certain metabolites, potentially affecting various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with its targets. By inhibiting the activity of Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase, it could potentially affect the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . These changes could have various downstream effects, potentially influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the iodination of 1-ethyl-1H-pyrazole. This process typically uses iodine and ammonium hydroxide as reagents . Another method involves the cyclization of appropriate precursors under specific conditions, such as the use of transition-metal catalysts or photoredox reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products:

    Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

    Oxidized Derivatives: Formed through oxidation reactions.

    Reduced Derivatives: Produced via reduction reactions.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-iodo-1H-pyrazole is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-ethyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZIDZDMNYAEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601984
Record name 1-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172282-34-7
Record name 1-Ethyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-4-iodo-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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